molecular formula C3HN3S2 B13699946 2-Isothiocyanato-1,3,4-thiadiazole

2-Isothiocyanato-1,3,4-thiadiazole

Cat. No.: B13699946
M. Wt: 143.20 g/mol
InChI Key: WCXNZPBLSJKWKW-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the broader family of thiadiazoles, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-1,3,4-thiadiazole typically involves the reaction of hydrazonoyl halides with potassium thiocyanate. This reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis process makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isothiocyanato-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1,3,4-thiadiazole involves its interaction with cellular components. It can alter the permeability of cell membranes, leading to cell death. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting key enzymes involved in cell proliferation . The molecular targets include DNA, proteins, and enzymes that are crucial for cell survival and replication .

Comparison with Similar Compounds

Uniqueness: 2-Isothiocyanato-1,3,4-thiadiazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This group enhances its ability to interact with nucleophiles and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C3HN3S2

Molecular Weight

143.20 g/mol

IUPAC Name

2-isothiocyanato-1,3,4-thiadiazole

InChI

InChI=1S/C3HN3S2/c7-1-4-3-6-5-2-8-3/h2H

InChI Key

WCXNZPBLSJKWKW-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)N=C=S

Origin of Product

United States

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